molecular formula C8H16N2O4S B4422452 methyl [4-(methylsulfonyl)-1-piperazinyl]acetate

methyl [4-(methylsulfonyl)-1-piperazinyl]acetate

Cat. No. B4422452
M. Wt: 236.29 g/mol
InChI Key: DWBLLGYJCUGREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [4-(methylsulfonyl)-1-piperazinyl]acetate, commonly known as MSMA, is an organic compound that belongs to the class of sulfonamide compounds. It is widely used in the field of medicinal chemistry, particularly in the synthesis of various drugs. MSMA is an important intermediate in the synthesis of several drugs, including antihistamines, anticonvulsants, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of MSMA is not well understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase is involved in several physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase by MSMA may lead to a decrease in the production of bicarbonate ions, which could have several physiological effects.
Biochemical and Physiological Effects:
MSMA has been shown to have several biochemical and physiological effects. In vitro studies have shown that MSMA inhibits the growth of several cancer cell lines, including breast cancer, prostate cancer, and colon cancer. MSMA has also been shown to have anti-inflammatory and analgesic effects in animal models. Furthermore, MSMA has been shown to have anticonvulsant activity in animal models, which could have potential applications in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

MSMA has several advantages as a reagent in lab experiments. It is a readily available and inexpensive compound, and its synthesis is well-established. Furthermore, MSMA is a versatile compound that can be used in the synthesis of several drugs and natural products. However, MSMA also has some limitations. It is a toxic compound that requires careful handling, and its use should be limited to well-ventilated areas. Furthermore, MSMA has a limited solubility in water, which could pose challenges in some lab experiments.

Future Directions

The use of MSMA in the field of medicinal chemistry is likely to continue to grow in the future. Several research directions could be pursued, including the synthesis of new MSMA derivatives with improved biological activities. Furthermore, the mechanism of action of MSMA could be further elucidated, which could lead to the discovery of new therapeutic targets. Finally, the use of MSMA in the synthesis of natural products could be explored further, which could lead to the discovery of new bioactive compounds.
Conclusion:
In conclusion, MSMA is an important intermediate in the synthesis of several drugs and natural products. Its versatile nature and well-established synthesis make it a valuable reagent in the field of medicinal chemistry. MSMA has several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. However, its use should be limited to well-ventilated areas due to its toxicity. Future research directions could include the synthesis of new MSMA derivatives, elucidation of its mechanism of action, and exploration of its use in the synthesis of natural products.

Scientific Research Applications

MSMA has been extensively used in the field of medicinal chemistry due to its versatile nature. It is an important intermediate in the synthesis of several drugs, including antihistamines, anticonvulsants, and anti-inflammatory agents. MSMA has also been used as a reagent in the synthesis of various heterocyclic compounds, which have potential applications in the field of drug discovery. Furthermore, MSMA has been used as a building block in the synthesis of several natural products, which have shown promising biological activities.

properties

IUPAC Name

methyl 2-(4-methylsulfonylpiperazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-14-8(11)7-9-3-5-10(6-4-9)15(2,12)13/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBLLGYJCUGREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [4-(methylsulfonyl)-1-piperazinyl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [4-(methylsulfonyl)-1-piperazinyl]acetate
Reactant of Route 3
Reactant of Route 3
methyl [4-(methylsulfonyl)-1-piperazinyl]acetate
Reactant of Route 4
Reactant of Route 4
methyl [4-(methylsulfonyl)-1-piperazinyl]acetate
Reactant of Route 5
Reactant of Route 5
methyl [4-(methylsulfonyl)-1-piperazinyl]acetate
Reactant of Route 6
Reactant of Route 6
methyl [4-(methylsulfonyl)-1-piperazinyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.